[2-(2,6-Difluorophenyl)cyclopropyl]methanamine
Description
Properties
CAS No. |
1312137-83-9 |
|---|---|
Molecular Formula |
C10H11F2N |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
[2-(2,6-difluorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11F2N/c11-8-2-1-3-9(12)10(8)7-4-6(7)5-13/h1-3,6-7H,4-5,13H2 |
InChI Key |
CXXJOCRJAABWDN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=C(C=CC=C2F)F)CN |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation via Corey-Chaykovsky Reaction
The Corey-Chaykovsky cyclopropanation is a widely used method for constructing cyclopropane rings. For [2-(2,6-difluorophenyl)cyclopropyl]methanamine, this approach involves:
-
Acrylamide Formation : Reacting 2,6-difluorobenzaldehyde with N-methoxy-N-methyl(triphenylphosphoranylidene)acetamide to form (E)-3-(2,6-difluorophenyl)-N-methoxy-N-methylacrylamide .
-
Cyclopropanation : Treating the acrylamide with a sulfonium ylide (e.g., dimethylsulfonium methylide) to generate the cyclopropane ring .
-
Reduction and Functionalization : Reducing the Weinreb amide to an aldehyde using DIBA1-H, followed by reductive amination or borane reduction to yield the primary amine .
Key Data :
This method offers high stereocontrol but requires careful handling of air-sensitive reagents.
Nucleophilic Substitution Approach
A direct route involves substituting a preformed cyclopropane derivative with a difluorophenyl group:
-
Cyclopropyl Bromide Synthesis : Reacting cyclopropane carboxylic acid with PBr₃ to form cyclopropyl bromide.
-
Coupling with 2,6-Difluorobenzylamine : Treating cyclopropyl bromide with 2,6-difluorobenzylamine in the presence of a base (e.g., K₂CO₃) in DMF at 60°C.
Optimization Challenges :
-
Competing elimination reactions may occur under strong basic conditions.
-
Polar aprotic solvents (DMF, DMSO) improve nucleophilicity but require rigorous drying.
Yield : 45–60% after purification by recrystallization.
Metal-Catalyzed Cyclopropanation
Copper-catalyzed methods enable efficient cyclopropane ring formation:
-
Hurtley Arylation : Reacting diethyl malonate with 1-bromo-2,6-difluorobenzene in the presence of CuBr and NaH at 60–100°C to form a cyclopropane precursor .
-
Amine Introduction : Displacing a chloride or bromide substituent on the cyclopropane ring with ammonia or a protected amine (e.g., using (S)-1,1,1-trifluoropropan-2-amine) .
Example Protocol :
-
Step 1 : Diethyl malonate + 1-bromo-2,6-difluorobenzene → Cyclopropane diester (60–80% yield) .
-
Step 2 : POCl₃-mediated chlorination followed by amine substitution (45–90% yield) .
Advantages : Scalable and compatible with diverse fluorinated aryl groups.
Reductive Amination Pathways
Reductive amination avoids harsh cyclopropanation conditions:
-
Aldehyde Synthesis : Oxidize [2-(2,6-difluorophenyl)cyclopropyl]methanol to the corresponding aldehyde using MnO₂ .
-
Reductive Amination : React the aldehyde with ammonium acetate and NaBH₃CN in methanol to form the primary amine .
Critical Parameters :
-
pH Control : Maintain pH 6–7 to prevent over-reduction.
-
Solvent : Methanol or ethanol ensures solubility of intermediates .
Yield : 50–65% after column chromatography .
Comparative Analysis of Methods
| Method | Yield Range (%) | Key Advantages | Limitations |
|---|---|---|---|
| Corey-Chaykovsky | 65–75 | High stereoselectivity | Air-sensitive reagents |
| Nucleophilic Substitution | 45–60 | Simplicity | Low yields due to side reactions |
| Metal-Catalyzed | 60–80 | Scalability | Requires toxic copper catalysts |
| Reductive Amination | 50–65 | Mild conditions | Multiple purification steps |
Industrial-Scale Production Insights
For large-scale synthesis, the metal-catalyzed approach is preferred due to its robustness:
-
Catalyst Recycling : CuBr can be recovered and reused with minimal loss of activity .
-
Continuous Flow Systems : Enhance safety and efficiency for high-temperature cyclopropanation steps.
Purity Considerations :
Chemical Reactions Analysis
Types of Reactions
[2-(2,6-Difluorophenyl)cyclopropyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
[2-(2,6-Difluorophenyl)cyclopropyl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of [2-(2,6-Difluorophenyl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogs with Varying Fluorine Substitution
synthesizes four analogs of compound 50 by altering the fluorine substitution pattern on the phenyl ring:
| Compound | Substituent Position | Purity (HPLC) | Key Features |
|---|---|---|---|
| 48 | 2,3-Difluoro | 95.1% | Reduced steric hindrance; meta-fluorines may alter electronic effects |
| 49 | 2,4-Difluoro | 95.5% | Asymmetric substitution; potential for dipole interactions |
| 50 | 2,6-Difluoro | 96.5% | Symmetric para-fluorines; enhanced rigidity and stability |
| 51 | 3,4-Difluoro | 96.4% | Ortho-fluorines; increased electron-withdrawing effects |
| 52 | 4-Chloro-2-fluoro | 94.4% | Chlorine substituent introduces lipophilicity and bulk |
Key Findings :
Cyclopropane vs. Linear Chain Analogs
Functional Group Modifications
Dichloro vs. Difluoro Substitution
- Dichloro Analogs : Cyclopropyl(2,6-dichlorophenyl)methanamine () replaces fluorine with chlorine, increasing lipophilicity (Cl logP ~2.7 vs. F logP ~1.5) and molecular weight. However, chlorine’s larger atomic radius may disrupt receptor interactions optimized for fluorine .
Research Implications
Biological Activity
[2-(2,6-Difluorophenyl)cyclopropyl]methanamine is a novel organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique cyclopropyl structure along with a difluorophenyl group, which may influence its interaction with various biological targets.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHFN
- Molecular Weight : 201.21 g/mol
- Structural Features :
- Cyclopropyl group
- Difluorophenyl substituent
Biological Activity Overview
The biological activity of this compound primarily revolves around its interaction with serotonin receptors, particularly the 5-HT2C receptor. Research has shown that compounds similar to this one can act as agonists for the 5-HT2C receptor, which is implicated in various neurological and psychiatric conditions.
Key Findings from Research Studies
- Receptor Agonism : In a study focusing on a series of cyclopropylmethylamine derivatives, this compound was identified as a potent agonist for the 5-HT2C receptor with favorable selectivity against the 5-HT2A and 5-HT2B receptors. The compound exhibited an EC50 value of approximately 14 nM, indicating strong activity at the target receptor while minimizing potential side effects associated with off-target interactions .
- Behavioral Studies : Animal model studies demonstrated that the compound effectively reduced hyperlocomotion induced by d-amphetamine and restored prepulse inhibition disrupted by amphetamines. These findings suggest that this compound may have therapeutic potential in treating conditions such as schizophrenia .
- Cognitive Enhancement : The compound also showed promise in enhancing cognitive functions in specific behavioral tests, such as the novel object recognition memory test, indicating potential applications in cognitive disorders .
Comparative Biological Activity Table
| Compound | Target Receptor | EC50 (nM) | Selectivity (5-HT2C vs. 5-HT2A/5-HT2B) | Effects on Behavior |
|---|---|---|---|---|
| This compound | 5-HT2C | 14 | >200-fold / >50-fold | Reduced hyperlocomotion, restored prepulse inhibition |
| Lorcaserin | 5-HT2C | 2.7 | Lower selectivity | Similar behavioral effects but higher side effect profile |
Pharmacokinetics and ADMET Properties
The pharmacokinetic profile of this compound indicates favorable properties for drug development:
- Absorption : Exhibits good brain penetration.
- Metabolism : Shows desirable microsomal stability and low CYP inhibition.
- Toxicity : Minimal cataleptic activity compared to traditional antipsychotics like haloperidol, suggesting a better safety profile for potential clinical use .
Case Studies and Applications
Several studies have explored the broader implications of compounds similar to this compound in treating neuropsychiatric disorders:
- Schizophrenia Models : In models of schizophrenia-related behaviors, the compound effectively mitigated symptoms without significant side effects typically associated with antipsychotic medications .
- Potential for Cognitive Disorders : The enhancement of cognition in animal models suggests applications in treating cognitive deficits associated with various mental health conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
